Bho40kap8B
Description
Properties
IUPAC Name |
3-[2-(2-hydroxyethylamino)ethylamino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O2/c10-6-1-2-8-3-4-9-5-7-11/h8-11H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDKESSUBSEFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4512-07-6 | |
| Record name | 2-Hydroxyethyl-(2-(3-hydroxypropylammonio)ethyl)ammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004512076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXYETHYL-(2-(3-HYDROXYPROPYLAMMONIO)ETHYL)AMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHO40KAP8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of 2-Hydroxyethyl-(2-(3-hydroxypropylammonio)ethyl)ammonium involves the reaction of 2-aminoethanol with 3-chloropropanol under controlled conditions. The reaction typically occurs in an aqueous medium at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
2-Hydroxyethyl-(2-(3-hydroxypropylammonio)ethyl)ammonium undergoes various chemical reactions, including:
Scientific Research Applications
2-Hydroxyethyl-(2-(3-hydroxypropylammonio)ethyl)ammonium has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl-(2-(3-hydroxypropylammonio)ethyl)ammonium involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity . The pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : Presumed to be C₉H₅BrO₂S (based on structural analogs) .
- Molecular Weight : ~257.10 g/mol (aligned with brominated benzothiophene derivatives) .
- Functional Groups : Bromine substituent, carboxylic acid, and sulfur-containing aromatic ring.
- Physicochemical Properties: TPSA (Topological Polar Surface Area): ~65.54 Ų, indicating moderate polarity . GI Absorption: High, suggesting good oral bioavailability .
- Synthesis: Likely involves refluxing with sulfuryl chloride (SO₂Cl₂) in methanol or ethanol, followed by pH adjustment and column chromatography purification .
Comparison with Similar Compounds
Bho40kap8B belongs to the brominated benzothiophene carboxylic acid family. Below is a detailed comparison with structurally and functionally related compounds.
Table 1: Structural and Functional Comparison
Table 2: Physicochemical and Pharmacokinetic Comparison
| Compound | TPSA (Ų) | GI Absorption | BBB Permeability | CYP Inhibition | Solubility (mg/ml) |
|---|---|---|---|---|---|
| This compound | 65.54 | High | Yes | CYP1A2 | 0.24 |
| 7312-10-9 | 65.54 | High | Yes | CYP1A2 | 0.24 |
| 1046861-20-4 | 40.46 | High | Yes | None | 0.00102 |
| 7254-19-5 (Brominated indole) | 56.48 | Moderate | Yes | CYP1A2 | 0.052 |
Key Findings:
Structural Similarities :
- This compound shares a brominated benzothiophene backbone with CAS 7312-10-9 , differing only in the position of the bromine substituent .
- Compared to CAS 1046861-20-4 (a boronic acid derivative), this compound exhibits higher polarity and CYP1A2 inhibition, making it more suitable for neuropharmacology .
Functional Divergences: Synthetic Accessibility: this compound requires sulfuryl chloride-mediated bromination, whereas CAS 1046861-20-4 is synthesized via palladium-catalyzed cross-coupling . Applications: Unlike non-brominated analogs (e.g., benzo[b]thiophene-2-carboxylic acid), this compound’s bromine enhances its binding affinity to neuronal targets .
Performance Metrics :
- Solubility : this compound (0.24 mg/ml) outperforms CAS 7254-19-5 (0.052 mg/ml) in aqueous solubility, critical for drug formulation .
- Toxicity : this compound shows a "Warning" toxicity profile similar to CAS 7312-10-9 , likely due to bromine-related hepatotoxicity .
Research Implications and Limitations
- Advantages : this compound’s high BBB permeability and CYP1A2 inhibition make it a candidate for CNS drug development.
- Challenges : Scalability of its synthesis and bromine-related toxicity require further optimization .
- Future Directions : Comparative studies with CAS 1046861-20-4 could explore hybrid boronic acid-benzothiophene derivatives for dual-target therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
